molecular formula C4H4ClN3O B597790 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin CAS No. 17285-22-2

5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin

Cat. No.: B597790
CAS No.: 17285-22-2
M. Wt: 145.546
InChI Key: RQIAJGKQKGTXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a six-membered ring with two adjacent nitrogen atoms, an amino group at the 4th position, and a chlorine atom at the 3rd position.

Preparation Methods

The synthesis of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin typically involves the reaction of hydrazine derivatives with various ketones and esters. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, ketones, esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically other pyridazinone derivatives with varied pharmacological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its diverse pharmacological effects. For example, it can act as an α-adrenoceptor antagonist, which contributes to its antihypertensive properties .

Comparison with Similar Compounds

5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin can be compared with other pyridazinone derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

Properties

IUPAC Name

4-amino-3-chloro-3H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-4-2(6)1-3(9)7-8-4/h1,4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIAJGKQKGTXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(N=NC1=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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